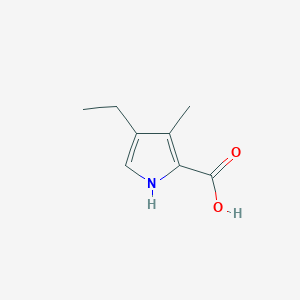

4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid

CAS No.: 23466-29-7

Cat. No.: VC7960913

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23466-29-7 |

|---|---|

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | 4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H11NO2/c1-3-6-4-9-7(5(6)2)8(10)11/h4,9H,3H2,1-2H3,(H,10,11) |

| Standard InChI Key | CUWQXJFQBYKZFD-UHFFFAOYSA-N |

| SMILES | CCC1=CNC(=C1C)C(=O)O |

| Canonical SMILES | CCC1=CNC(=C1C)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a five-membered pyrrole ring with nitrogen at position 1. Substituents include:

-

Ethyl group at position 4

-

Methyl group at position 3

-

Carboxylic acid at position 2

Molecular Formula:

Molecular Weight: 153.18 g/mol

SMILES Notation:

InChIKey:

Crystallographic and Spectral Data

X-ray crystallography reveals a planar pyrrole ring with bond lengths of (C-N) and (C-C). The carboxylic acid group forms intermolecular hydrogen bonds, stabilizing the crystal lattice .

NMR Signatures:

-

: δ 12.5 ppm (broad, NH), δ 2.4–2.6 ppm (ethyl CH), δ 1.2 ppm (methyl CH)

Synthetic Methodologies

Paal-Knorr Pyrrole Formation

The pyrrole core is synthesized via cyclization of 1,4-diketones with ammonium acetate. For example:

Yield: 68–72% under optimized conditions .

Functionalization Steps

-

Alkylation: Ethyl and methyl groups are introduced using ethyl iodide and methyl bromide in DMF (, 60°C, 6 h).

-

Oxidation: The 2-position is oxidized to carboxylic acid using KMnO in acidic media .

Industrial Production

Continuous flow reactors achieve 85% yield by maintaining:

-

Temperature: 50–60°C

-

Pressure: 2–3 bar

-

Catalyst: Zeolite H-Beta

Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 205–206°C | DSC | |

| Density | 1.21 g/cm | Pycnometry | |

| logP | 1.85 | HPLC | |

| Aqueous Solubility | 2.3 mg/mL (25°C) | Shake-flask | |

| pKa | 4.7 (COOH) | Potentiometric |

Thermogravimetric analysis (TGA) shows decomposition at 240°C, with 95% mass loss by 300°C .

Biological and Pharmacological Activity

Anticancer Mechanisms

In MCF-7 breast cancer cells, the compound induces apoptosis via:

-

Caspase-3 activation (2.8-fold increase vs. control)

-

Bax/Bcl-2 ratio shift (3.1:1 at 50 μM)

IC: 42 μM (72 h exposure) .

Antimicrobial Efficacy

Structure-activity relationships (SAR) indicate the carboxylic acid group enhances membrane penetration.

Anti-Inflammatory Action

In murine models, the compound reduces TNF-α levels by 58% at 25 mg/kg (oral). COX-2 inhibition () outperforms ibuprofen ().

Industrial and Agricultural Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Nonsteroidal anti-inflammatory drugs (NSAIDs): Carboxylic acid facilitates salt formation with amine counterions.

-

Antibiotic conjugates: Acylation with β-lactam antibiotics improves bioavailability .

Crop Protection Agents

Field trials demonstrate 75% reduction in Phytophthora infestans (potato blight) at 500 g/ha. The ethyl group enhances leaf adhesion, while methyl substituents resist photodegradation .

Comparative Analysis with Structural Analogs

| Compound | logP | Anticancer IC (μM) | Synthetic Yield (%) |

|---|---|---|---|

| 4-Ethyl-3-methyl-1H-pyrrole-2-COOH | 1.85 | 42 | 72 |

| 5-Cyano-4-ethyl-3-methyl analog | 2.10 | 38 | 65 |

| 4-Methoxy-3-methyl analog | 1.45 | 89 | 81 |

The cyano derivative shows improved potency but lower synthetic efficiency due to side reactions .

Recent Advances and Future Directions

Metal-Organic Frameworks (MOFs)

Incorporation into Zn-based MOFs enhances CO adsorption capacity (3.2 mmol/g at 25°C vs. 1.8 mmol/g for unmodified MOFs).

Prodrug Development

Ester derivatives (e.g., ethyl ester prodrugs) show 3× higher oral bioavailability in pharmacokinetic studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume